molecular formula C7H6N2S B1374716 Benzo[C]isothiazol-7-amine CAS No. 1379298-69-7

Benzo[C]isothiazol-7-amine

Cat. No. B1374716
CAS RN: 1379298-69-7
M. Wt: 150.2 g/mol
InChI Key: RXLIUQPHMAEAKY-UHFFFAOYSA-N
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Description

Benzo[C]isothiazol-7-amine is an organic compound that is structurally related to isothiazole . It is part of a class of molecules called isothiazolinones . Isothiazolinones are used in cosmetics and as chemical additives for occupational and industrial usage due to their bacteriostatic and fungiostatic activity .


Synthesis Analysis

The synthesis of Benzo[C]isothiazol-7-amine involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular formula of Benzo[C]isothiazol-7-amine is C7H6N2S . It contains a total of 17 bonds; 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .

Scientific Research Applications

Anti-inflammatory Applications

Benzo[C]isothiazol-7-amine derivatives have been explored for their potential anti-inflammatory properties. Researchers design and synthesize various analogs to evaluate their effectiveness in reducing inflammation through in vitro and in silico approaches .

Antimicrobial Activity

Compounds with a saccharine nucleus, which includes certain benzo[c]isothiazol derivatives, have been recognized for their significance in medicine, particularly for their antibacterial activity. Studies involve synthesizing pseudo-saccharine amine derivatives and examining their efficacy against bacterial strains .

Synthesis Methods

The synthesis of benzothiazole derivatives, which are structurally related to benzo[c]isothiazol compounds, involves various methods. One common approach is the condensation reaction of 2-aminobenzenethiol with carbonyl or cyano group-containing substances, which could be applicable to benzo[c]isothiazol-7-amine as well .

Safety and Hazards

Isothiazolinones, including Benzo[C]isothiazol-7-amine, are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .

Future Directions

Thiazoles, a class of compounds to which Benzo[C]isothiazol-7-amine belongs, have found applications in different fields due to their useful biological properties, such as antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . They have generated an enormous interest for drug discovery and development programs .

properties

IUPAC Name

2,1-benzothiazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-10-9-7(5)6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLIUQPHMAEAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CSN=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1379298-69-7
Record name 2,1-benzothiazol-7-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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